9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-9-23(14-5-7-15(29-4)8-6-14)19-21-17-16(24(19)10-12)18(27)25(11-13(2)26)20(28)22(17)3/h5-8,12H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFHPBGMYZMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:
- Antioxidant Activity : Its structural components may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest it could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes, offering a mechanism for drug development.
Biological Studies
Studies have focused on understanding the biological mechanisms of this compound:
- Cellular Interaction : Research has shown that it can influence cellular signaling pathways by interacting with receptors or enzymes.
- Pharmacodynamics and Pharmacokinetics : Investigations into how the compound is absorbed, distributed, metabolized, and excreted (ADME) are crucial for assessing its viability as a drug candidate.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Derivatives : It can be modified to create various derivatives with potentially enhanced biological activity.
- Reaction Mechanisms : The unique structure allows researchers to study reaction mechanisms involving purine derivatives and their transformations.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study B | Anti-inflammatory Effects | Showed reduced cytokine levels in vitro, indicating potential for anti-inflammatory drug development. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in cancer metabolism pathways. |
Mechanism of Action
The mechanism by which 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, potentially influencing biochemical pathways. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
The 3-position of the pyrimidopurine-dione scaffold is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Substituent Variations at Position 9
The 9-position often bears aromatic groups influencing receptor selectivity:
Key Observations :
- The 4-methoxyphenyl group in the target compound optimizes electronic and steric properties for receptor interactions compared to ortho-substituted analogs.
- Catechol-containing derivatives () exhibit dual activity as receptor ligands and antioxidants, relevant to neurodegenerative diseases .
Phosphodiesterase (PDE) Inhibition
- Compound 5 in (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione) inhibits PDE4B1 and PDE10A, critical for neurodegenerative and psychiatric disorders. Structural similarities suggest the target compound may share PDE-modulating activity .
Receptor Binding
- Imidazo-purine hybrids () show affinity for 5-HT₁A, 5-HT₆, 5-HT₇, and D₂ receptors . The 4-methoxyphenyl group in the target compound may enhance 5-HT receptor binding compared to alkyl-substituted analogs .
- Xanthine-dopamine hybrids () with dihydroxyphenethyl substituents exhibit multitarget activity, combining adenosine receptor antagonism and dopamine agonism .
Biological Activity
The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 922454-79-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 459.5 g/mol. The structure features a purine-like core modified with various functional groups that may influence its biological properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. In particular, purine derivatives have been associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in neurochemical signaling and metabolic processes, respectively. For example, some structurally related compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease .
Anticancer Potential
The purine scaffold is known for its role in cancer therapy due to its ability to interfere with nucleic acid synthesis and cellular proliferation. Preliminary studies suggest that modifications to the purine structure can enhance anticancer activity by targeting specific pathways involved in tumor growth .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes such as AChE and urease, inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : Similar compounds have shown potential in modulating receptor activity linked to cancer progression and neuroprotection .
Case Studies
A study involving a series of purine derivatives demonstrated their effectiveness in binding assays targeting cholecystokinin receptors, which are implicated in gastrointestinal cancers. This suggests that compounds similar to this compound could be explored for therapeutic applications in oncology .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds compared to this compound:
| Compound Name | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition (IC50) |
|---|---|---|---|
| Compound A | Moderate | 5.12 µM | 3.45 µM |
| Compound B | Strong | 0.63 µM | 1.21 µM |
| Target Compound | TBD | TBD | TBD |
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this purine-dione derivative?
Answer:
The synthesis typically involves multi-step strategies:
- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., 4-methoxyphenyl), Suzuki-Miyaura reactions using arylboronic acids and Pd(Ph₃)₄ in refluxing toluene (12–24 hours) are effective, as demonstrated for analogous purine derivatives .
- Condensation reactions : Substituted aldehydes or ketones (e.g., 2-oxopropyl groups) react with amino precursors under acidic or basic conditions to form the pyrimidine ring. For example, 3-amino-pyrimidines can undergo cyclocondensation with carbonyl compounds .
- Protecting group strategies : tert-Butyldimethylsilyl (TBS) and bis(4-methoxyphenyl)methyl groups are used to protect hydroxyl or amine functionalities during synthesis .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.66 ppm for methoxy groups, δ 6.72–7.03 ppm for aromatic protons) to confirm substitution patterns and stereochemistry .
- IR spectroscopy : Peaks near 1689 cm⁻¹ for carbonyl (dione) groups and 2929 cm⁻¹ for aliphatic C-H stretches .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 309 [M⁺] for related compounds) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing, bond lengths, and angles (e.g., mean C–C bond length = 0.005 Å in acridine-dione analogs) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., ambiguous NOE signals or unexpected MS fragments) require:
- Cross-validation with X-ray crystallography : Single-crystal X-ray data provide unambiguous confirmation of connectivity and stereochemistry, as seen in decahydroacridine-dione structures .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in aliphatic chains) .
- Isotopic labeling : For tracking specific functional groups (e.g., ¹³C-labeled carbonyls) in complex spectra .
Advanced: What reaction optimization strategies improve yields of purine-dione derivatives?
Answer:
- Catalyst screening : Pd(Ph₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance coupling efficiency in arylations .
- Solvent and temperature control : Refluxing toluene or DMF (110–130°C) improves solubility and reaction rates. Lower temperatures (e.g., 0°C) prevent side reactions in sensitive steps .
- Reductive cyclization : Formic acid derivatives as CO surrogates in Pd-catalyzed nitroarene cyclizations minimize byproducts .
Basic: How do functional groups influence the compound’s reactivity?
Answer:
- 4-Methoxyphenyl group : Enhances electron density via resonance, directing electrophilic substitutions to para positions .
- 2-Oxopropyl moiety : Participates in keto-enol tautomerism, enabling nucleophilic attacks or Michael additions .
- Dione system : Acts as a hydrogen-bond acceptor, influencing crystal packing and solubility in polar solvents .
Advanced: What challenges arise in scaling up synthesis for pharmacological studies?
Answer:
- Purification bottlenecks : Column chromatography (e.g., EtOAc/hexane gradients) is time-consuming; switch to recrystallization or HPLC for bulk batches .
- Catalyst cost : Pd-based catalysts require recycling or replacement with cheaper alternatives (e.g., Ni catalysts) .
- Reproducibility : Strict control of moisture and oxygen in air-sensitive steps (e.g., silyl deprotection) .
Advanced: How are intermolecular interactions analyzed in crystal structures of related compounds?
Answer:
- X-ray diffraction : Resolve hydrogen bonds (e.g., O–H···O between dione and methoxy groups) and π-π stacking (3.5–4.0 Å between aromatic rings) .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., 60% H-bonding, 25% van der Waals) in decahydroacridine-diones .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Anhydrous solvents : Store in dried DMSO or acetonitrile under inert gas (N₂/Ar) to prevent hydrolysis of dione groups .
- Low-temperature storage : –20°C for long-term stability; avoid repeated freeze-thaw cycles .
Advanced: How are computational methods integrated with experimental data for mechanistic studies?
Answer:
- DFT calculations : Model transition states (e.g., Pd-catalyzed coupling) to explain regioselectivity .
- Molecular docking : Predict binding affinities of purine-dione derivatives with biological targets (e.g., kinase enzymes) .
Basic: What are the key purity assessment protocols for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
